ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate (CAS 67320-77-8) is a triazole-based ester derivative featuring a 2-methoxyphenyl-substituted hydroxyethyl chain at position 1 and an ethyl carboxylate group at position 4 of the triazole ring. This compound is structurally distinct due to the presence of a hydroxyl group and a methoxy-substituted aryl moiety, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-21-14(19)11-8-17(16-15-11)9-12(18)10-6-4-5-7-13(10)20-2/h4-8,12,18H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWMMKCOFUBKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(C2=CC=CC=C2OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, 2-hydroxy-2-(2-methoxyphenyl)ethyl bromide, is reacted with sodium azide in a suitable solvent such as dimethylformamide (DMF) to form the corresponding azide.
Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst (e.g., copper(I) bromide) to form the triazole ring.
Esterification: The resulting triazole intermediate is then esterified with ethanol in the presence of a suitable acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study:
In vitro tests demonstrated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the activation of caspase enzymes and the modulation of Bcl-2 family proteins, leading to increased oxidative stress within the cells .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that this compound exhibits activity against a range of pathogenic bacteria and fungi.
Case Study:
A study published in a peer-reviewed journal reported that the compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli at low concentrations. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .
Plant Growth Regulation
This compound is being explored as a plant growth regulator due to its ability to enhance growth rates and yield in certain crops.
Data Table: Effects on Crop Yield
| Crop Type | Treatment Concentration (mg/L) | Yield Increase (%) |
|---|---|---|
| Tomato | 50 | 20 |
| Wheat | 100 | 15 |
| Soybean | 75 | 25 |
Studies indicate that when applied at optimal concentrations, this compound can stimulate root development and enhance nutrient uptake .
Mechanism of Action
The mechanism of action of ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
a) Ethyl 5-Chloro-1-[(4-Methoxyphenyl)Methyl]-1H-1,2,3-Triazole-4-Carboxylate (CAS 75020-42-7)
- Structure : Position 1 is substituted with a 4-methoxyphenylmethyl group, and position 5 has a chlorine atom.
- Key Differences : The absence of a hydroxyl group and the presence of a chloro substituent at position 5 reduce hydrogen-bonding capacity compared to the target compound. This may lower solubility in polar solvents.
b) Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate (CAS 869501-51-9)
- Structure : Position 1 bears a 2,6-difluorobenzyl group.
c) Ethyl 1-(4-Methylbenzyl)-1H-1,2,3-Triazole-4-Carboxylate (CAS 603945-40-0)
- Structure : A 4-methylbenzyl group at position 1.
- Properties: The non-polar methyl group may increase lipophilicity, favoring membrane permeability but limiting aqueous solubility .
Substituent Variations at Position 5
a) Ethyl 5-Methyl-1-(p-Nitrophenyl)-1H-1,2,3-Triazole-4-Carboxylate
- Structure : Position 5 has a methyl group; position 1 is substituted with a p-nitrophenyl group.
- Synthesis : Prepared via reaction of 1-azido-4-nitrobenzene with ethyl acetoacetate using sodium ethoxide .
- Reactivity : The nitro group facilitates further derivatization, such as hydrazide formation (e.g., compound 3 in ) .
b) Ethyl 1-(4-Aminofurazan-3-yl)-5-R-1H-1,2,3-Triazole-4-Carboxylates
- Structure : Position 5 substituted with aryl groups (e.g., 4-methoxyphenyl).
- Synthesis: Achieved via cycloaddition between 4-azidofurazan-3-amine and aroylacetates in ethanol with MgCO3 .
- Biological Activity : Derivatives with bulkier substituents at position 5 showed reduced antiproliferative activity in cancer cell lines .
Functional Group Transformations
a) Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
- Structure : A formyl group at position 5 and a pyridinyl group at position 1.
- Properties : The formyl group enables further conjugation (e.g., Schiff base formation), while the pyridine ring enhances π-π stacking interactions .
b) Hydrazide Derivatives (e.g., Compound 3 in )
- Structure : Carboxylate converted to carbohydrazide.
- Applications : Hydrazides serve as precursors for hydrazones, which are explored for antimicrobial and anticancer activities .
Biological Activity
Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate (CAS Number: 67320-77-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a triazole ring which is significant for its biological activity, particularly in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. In vitro studies suggest that this compound demonstrates significant inhibitory effects against Gram-positive and Gram-negative bacteria.
2. Antioxidant Properties
The antioxidant potential of triazole derivatives is well-documented. This compound has shown promise in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
3. Enzyme Inhibition
Triazoles are known to inhibit various enzymes. Studies have reported that derivatives similar to this compound exhibit inhibitory activity against acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive/negative bacteria | |
| Antioxidant | Free radical scavenging | |
| AChE Inhibition | Significant inhibitory effect |
Case Study: AChE Inhibition
A study conducted by researchers focused on the structure-activity relationship (SAR) of triazole derivatives. It was found that this compound exhibited an IC value indicative of moderate AChE inhibition. This suggests potential therapeutic applications in treating Alzheimer’s disease by enhancing cholinergic neurotransmission.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The triazole moiety allows for strong binding interactions with target enzymes like AChE.
- Radical Scavenging : The hydroxyl group contributes to the compound's ability to donate electrons and neutralize free radicals.
Q & A
Q. What are the standard synthetic routes for this triazole-based compound?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" approach. The 2-methoxyphenyl ethyl alcohol precursor can be converted to an azide intermediate, followed by reaction with ethyl propiolate. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures. Structural confirmation requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : To confirm regioselectivity (1,4-disubstituted triazole) and verify the 2-methoxyphenyl and hydroxyethyl substituents.
- FTIR : To identify carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3400 cm) stretches.
- X-ray crystallography : For absolute configuration determination, employing SHELXL for refinement and WinGX for data processing .
Q. What initial biological screening approaches are recommended?
Prioritize in vitro assays against cancer cell lines (e.g., NCI-H522 lung cancer) using MTT or SRB viability assays. Dose-response curves (1–100 µM) and IC calculations are critical. Parallel cytotoxicity testing on non-cancerous cell lines (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole formation be addressed?
While CuAAC typically yields 1,4-triazoles, competing pathways may produce 1,5-regioisomers. Use -NMR to monitor reaction progress: 1,4-triazoles exhibit a characteristic downfield shift (~8.5 ppm) for the triazole proton. Optimize catalyst loading (e.g., 10 mol% CuSO/sodium ascorbate) and reaction time (12–24 hrs) to suppress side products .
Q. What strategies resolve contradictions between computational modeling and crystallographic data?
Discrepancies in dihedral angles or hydrogen-bonding networks may arise from crystal packing effects. Re-optimize the computational model (DFT, B3LYP/6-31G*) using the crystallographic coordinates as a starting point. Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
Q. How to optimize reaction yields while maintaining stereochemical integrity?
For the hydroxyethyl substituent, employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) during the azide formation step. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column). Yields >70% are achievable with toluene as solvent at 60°C .
Q. How to analyze discrepancies in bioactivity across cell lines?
Contradictory IC values (e.g., high potency in NCI-H522 vs. inactivity in A498) may reflect differences in membrane permeability or target expression. Perform cellular uptake studies (LC-MS quantification) and proteomic profiling (Western blot for kinase targets). Cross-validate with molecular docking (AutoDock Vina) to assess binding affinity variations .
Q. What are the solubility and stability profiles under physiological conditions?
The compound’s logP (-0.01) suggests moderate hydrophilicity. Solubility in PBS (pH 7.4) can be enhanced via co-solvents (e.g., 10% DMSO). Stability assays (HPLC monitoring) reveal degradation in serum-containing media (t ~6 hrs), necessitating prodrug strategies for in vivo applications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
